molecular formula C22H23F3N2O B2837353 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

Cat. No.: B2837353
M. Wt: 388.4 g/mol
InChI Key: UQFNAXIUJPIITK-XUSGNXJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

AZD9496 deacrylic acid phenol undergoes various chemical reactions, including electrophilic aromatic substitution due to the presence of the phenol group. The hydroxyl substituent of phenol is ortho and para directing, making the aromatic ring strongly activated towards electrophilic aromatic substitution reactions . Common reagents used in these reactions include electrophiles such as halogens, nitro groups, and sulfonic acids. The major products formed from these reactions are typically substituted phenols .

Biological Activity

3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential as a selective estrogen receptor degrader (SERD). This article explores its biological activity, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C25H25F3N2O2\text{C}_{25}\text{H}_{25}\text{F}_3\text{N}_2\text{O}_2

It features a complex structure with multiple functional groups that contribute to its binding affinity and biological activity.

As a SERD, this compound functions by binding to estrogen receptors (ERs), leading to their degradation. This action is particularly significant in the context of estrogen receptor-positive breast cancer treatment. The compound demonstrates high oral bioavailability and selective activity against ER-positive cancer cells.

Preclinical Studies

Recent studies have highlighted the compound's effectiveness in various in vitro and in vivo models:

  • In Vitro Studies : The compound exhibited potent anti-proliferative effects on ER-positive breast cancer cell lines. It induced apoptosis and inhibited cell cycle progression.
  • In Vivo Studies : Animal models treated with this SERD showed significant tumor regression compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics.

Table 1: Summary of Preclinical Findings

Study TypeModel TypeKey Findings
In VitroER-positive cell linesInduced apoptosis; inhibited proliferation
In VivoMouse xenograft modelsTumor regression; favorable pharmacokinetics

Clinical Development

Currently, this compound is being evaluated in Phase I clinical trials for advanced ER-positive breast cancer. Early results indicate promising efficacy and tolerability profiles similar to existing SERDs like fulvestrant .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study A : A patient with metastatic ER-positive breast cancer showed a significant reduction in tumor size after treatment with the compound over a 12-week period.
  • Case Study B : Another patient experienced prolonged stable disease with minimal side effects during the treatment course.

Properties

IUPAC Name

3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFNAXIUJPIITK-XUSGNXJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.